9-(2-Chlorophenyl)acridine 9-(2-Chlorophenyl)acridine
Brand Name: Vulcanchem
CAS No.: 36762-16-0
VCID: VC16481836
InChI: InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H
SMILES:
Molecular Formula: C19H12ClN
Molecular Weight: 289.8 g/mol

9-(2-Chlorophenyl)acridine

CAS No.: 36762-16-0

Cat. No.: VC16481836

Molecular Formula: C19H12ClN

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Chlorophenyl)acridine - 36762-16-0

Specification

CAS No. 36762-16-0
Molecular Formula C19H12ClN
Molecular Weight 289.8 g/mol
IUPAC Name 9-(2-chlorophenyl)acridine
Standard InChI InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H
Standard InChI Key XQLYYXFSXAIGJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

9-(2-Chlorophenyl)acridine belongs to the acridine family, characterized by a tricyclic aromatic system comprising two benzene rings fused to a central pyridine ring. The 2-chlorophenyl group at the 9-position introduces steric and electronic effects that influence its reactivity and intermolecular interactions. Key physicochemical parameters derived from experimental data include a density of 1.27g/cm31.27 \, \text{g/cm}^3, a boiling point of 422.1C422.1^\circ\text{C}, and a flash point of 241.6C241.6^\circ\text{C} . The compound’s high thermal stability and planar geometry facilitate its role in π-π stacking interactions, which are critical in catalytic and materials science applications.

Table 1: Physicochemical Properties of 9-(2-Chlorophenyl)acridine

PropertyValue
Molecular FormulaC19H12ClN\text{C}_{19}\text{H}_{12}\text{ClN}
Molecular Weight289.76 g/mol
Density1.27g/cm31.27 \, \text{g/cm}^3
Boiling Point422.1C422.1^\circ\text{C}
Flash Point241.6C241.6^\circ\text{C}
Exact Mass289.066 Da
Partition Coefficient (LogP)5.71

The compound’s electronic structure, validated by quantum chemical calculations, reveals a highest occupied molecular orbital (HOMO) localized on the acridine core and a lowest unoccupied molecular orbital (LUMO) extending into the chlorophenyl substituent. This electronic distribution underpins its redox activity, particularly in photoinduced electron transfer processes .

Synthesis and Preparation Methods

The synthesis of 9-(2-chlorophenyl)acridine typically employs ortho-lithiation–cyclization strategies. A representative protocol involves treating ortho-lithiated pivaloyl aniline derivatives with benzoyl chloride to form tertiary alcohols, which undergo acid-catalyzed cyclization to yield the acridine framework . Modifications to this method, such as the use of HBF4_4 as a protonating agent, enable the generation of N-protonated acridinium species in situ, which are critical for catalytic applications .

Recent advances highlight the utility of Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 9-position. For instance, palladium-catalyzed coupling of 9-bromoacridine with 2-chlorophenylboronic acid provides a high-yield route to the target compound. Post-functionalization strategies, including methylation at the 3,6-positions, enhance stability without significantly compromising redox potentials .

Catalytic Applications in Organic Synthesis

9-(2-Chlorophenyl)acridine derivatives have demonstrated exceptional utility as photoredox catalysts in anti-Markovnikov hydration reactions. Under blue light irradiation (450 nm), the protonated acridinium species catalyzes the addition of water to 1,1-disubstituted alkenes, yielding tertiary alcohols with high regioselectivity. A representative reaction involves the conversion of 2-methyl-1-phenylpropene to 2-methyl-1-phenylpropan-2-ol in 85% yield (Table 2) .

Table 2: Scope of Anti-Markovnikov Hydration Catalyzed by 9-(2-Chlorophenyl)acridine Derivatives

SubstrateProductYield (%)
2-Methyl-1-phenylpropene2-Methyl-1-phenylpropan-2-ol85
1,1-Diphenylethylene1,1-Diphenylethanol78
1-Methylcyclohexene1-Methylcyclohexanol72

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